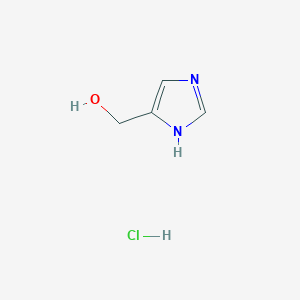

(1H-Imidazol-4-yl)methanol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26996. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-imidazol-5-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c7-2-4-1-5-3-6-4;/h1,3,7H,2H2,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNASTYGEKUMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186345 | |

| Record name | Imidazol-4-ylmethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32673-41-9 | |

| Record name | 4-(Hydroxymethyl)imidazole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32673-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazol-4-ylmethanol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032673419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32673-41-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazol-4-ylmethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazol-4-ylmethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1H-Imidazol-4-yl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for (1H-Imidazol-4-yl)methanol hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details established methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols for key reactions.

Core Synthesis Pathways

This compound can be synthesized through several distinct pathways, each with its own advantages and considerations. The primary routes involve the formation of the imidazole ring followed by functional group manipulation or the direct modification of a pre-existing imidazole scaffold. The most prominent methods include the reaction of 1,3-dihydroxyacetone with formaldehyde, the hydrolysis of chloro- and ether-imidazole derivatives, and the reduction of imidazole-4-carbaldehyde.

Synthesis from 1,3-Dihydroxyacetone and Formaldehyde

A common and effective method for the synthesis of 4-hydroxymethylimidazole, the precursor to the hydrochloride salt, involves the condensation of 1,3-dihydroxyacetone with formaldehyde in the presence of an oxidizing agent and a base.

Experimental Protocol:

A solvent mixture of acetonitrile and ethanol in a 2:1 volume ratio is added to a reactor. Subsequently, 100 mmol of 1,3-dihydroxyacetone and 200 mmol of formaldehyde are added sequentially and stirred until complete dissolution. Ceric ammonium nitrate (100 mmol) is then introduced as an oxidizing agent. The pH of the reaction system is adjusted to 10 by the slow dropwise addition of a sodium ethanolate solution at atmospheric pressure and a temperature of 60°C. A catalyst (15 mmol) is then added, and the reaction is stirred under these conditions for 8 hours to yield 4-hydroxymethylimidazole.

For the preparation of the hydrochloride salt, concentrated hydrochloric acid is added dropwise to the reaction solution to adjust the pH to 2. The resulting precipitate is collected by filtration. The solid is then washed with a saturated sodium chloride solution and recrystallized from ethanol. Finally, the product is dried under vacuum to yield this compound.[1]

| Parameter | Value | Reference |

| Yield | 87.5% | [1] |

| Purity | 98.2% | [1] |

Synthesis from 4-Methyl-5-Chloromethyl-Imidazole Hydrochloride

This pathway involves the hydrolysis of a chloromethyl-substituted imidazole derivative to the corresponding hydroxymethyl compound.

Experimental Protocol:

67 parts of 4-methyl-5-chloromethyl-imidazole hydrochloride are dissolved in 200 parts of water. The mixture is then stirred for 4.5 hours at a temperature of 50-60°C. Following the reaction, the water is substantially distilled off under reduced pressure. The resulting crystal slurry is recrystallized from ethanol, with the solution being cooled in ice to yield 4-methyl-5-hydroxymethyl-imidazole hydrochloride.

| Parameter | Value | Reference |

| Yield | 73% |

Synthesis from 4-Methylimidazole and Formaldehyde

This method involves the direct hydroxymethylation of 4-methylimidazole followed by conversion to the hydrochloride salt.

Experimental Protocol:

4-methylimidazole is reacted with 1.05 to 1.1 moles of formaldehyde (or an equivalent amount of paraformaldehyde) per mole of 4-methylimidazole in a concentrated aqueous NaCl solution. The reaction is carried out in the presence of a catalytically effective amount of a strong inorganic base at a temperature ranging from about 20°C to 60°C. The reaction mixture is then neutralized with concentrated aqueous hydrochloric acid to a pH of 8.5-8.9 to precipitate the 4(5)-hydroxymethyl-5(4)-methylimidazole free base. The precipitate is separated and washed. The free base is then converted to the hydrochloride salt using conventional procedures, such as reacting a suspension of the base in isopropanol with gaseous HCl or concentrated aqueous hydrochloric acid.

| Parameter | Value |

| Yield (Hydrochloride Salt) | 93-95.5% |

| Purity (Hydrochloride Salt) | 97-99% |

Synthesis via Reduction of Imidazole-4-Carbaldehyde

The reduction of an aldehyde functional group on the imidazole ring is a direct method to obtain the desired alcohol. Sodium borohydride is a commonly used reducing agent for this transformation.

Experimental Protocol:

While a specific protocol for the reduction of imidazole-4-carbaldehyde to (1H-Imidazol-4-yl)methanol was not found in the provided search results, a general procedure for a similar reduction is as follows: The imidazole carbaldehyde derivative is dissolved in a suitable solvent, such as methanol or ethanol. The solution is cooled to 0°C in an ice bath. Sodium borohydride (typically 1.5 to 2 equivalents) is added portion-wise to the stirred solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of water. The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization. The hydrochloride salt can then be prepared by treating the alcohol with hydrochloric acid.

| Parameter | Value |

| Yield | High (expected) |

| Purity | High (expected) |

Synthesis from Bis-(imidazolylmethyl)-ether

This method is particularly useful for converting a by-product of other synthesis routes into the desired product.

Experimental Protocol:

A dilute aqueous solution containing the crude 5-loweralkyl-4-(hydroxymethyl)-imidazole hydrochloride, which includes the bis-(imidazolylmethyl)-ether by-product, is heated to an elevated temperature between 100° and 130°C. The pH of the solution is maintained at about 2.5 to 3 using hydrochloric acid. This process converts the ether into the desired 4-(hydroxymethyl)-imidazole hydrochloride.[2]

| Parameter | Value | Reference |

| Temperature | 100-130°C | [2] |

| pH | 2.5-3.0 | [2] |

Synthesis Pathways Overview

Caption: Key synthetic pathways to this compound.

Biologically Related Imidazole Compounds

While not direct precursors in common synthetic routes, histamine and urocanic acid are important biological molecules that share the imidazole core structure. Histamine is an organic nitrogenous compound involved in local immune responses and neurotransmission. Urocanic acid is a metabolite of histidine and is found in the skin. Their structural similarity highlights the prevalence and significance of the imidazole moiety in biological systems. At present, there are no widely established chemical synthesis pathways for the direct conversion of histamine or urocanic acid to this compound.

References

An In-depth Technical Guide to (1H-Imidazol-4-yl)methanol hydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-Imidazol-4-yl)methanol hydrochloride, a heterocyclic organic compound, serves as a valuable building block in medicinal chemistry and drug development. Its structure, featuring an imidazole ring substituted with a hydroxymethyl group, makes it a precursor for the synthesis of various biologically active molecules. The imidazole moiety is a key component in many physiological processes and is present in numerous pharmaceuticals, contributing to their therapeutic effects. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound.

Chemical Structure and Properties

This compound is the hydrochloride salt of (1H-Imidazol-4-yl)methanol. The presence of the imidazole ring and the hydroxyl group imparts specific chemical characteristics to the molecule, influencing its reactivity, solubility, and biological interactions.

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (1H-imidazol-4-yl)methanol;hydrochloride | |

| CAS Number | 32673-41-9 | |

| Molecular Formula | C₄H₇ClN₂O | |

| Molecular Weight | 134.56 g/mol | |

| Melting Point | 108-111 °C | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water (50 mg/mL) | |

| SMILES | C1=C(NC=N1)CO.Cl | |

| InChI | InChI=1S/C4H6N2O.ClH/c7-2-4-1-5-3-6-4;/h1,3,7H,2H2,(H,5,6);1H |

Spectroscopic Data

¹H NMR Spectroscopy (Expected)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H2 (imidazole ring) | ~7.5-8.0 | s |

| H5 (imidazole ring) | ~7.0-7.5 | s |

| -CH₂- | ~4.5-5.0 | s |

| -OH | Variable | br s |

| -NH | Variable | br s |

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Expected)

| Carbon | Chemical Shift (δ, ppm) |

| C2 (imidazole ring) | ~135-140 |

| C4 (imidazole ring) | ~130-135 |

| C5 (imidazole ring) | ~115-120 |

| -CH₂- | ~55-60 |

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.

FTIR Spectroscopy (Expected Key Peaks)

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| N-H stretch (imidazole) | 3100-3500 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C=N stretch (imidazole) | 1500-1600 |

| C-O stretch (primary alcohol) | 1000-1085 |

Experimental Protocols

Representative Synthesis of 4-(Hydroxymethyl)imidazole Hydrochloride

This protocol describes a general method for the reduction of a 4-imidazolecarboxylic acid ester to the corresponding alcohol, followed by conversion to the hydrochloride salt.

Materials:

-

Ethyl 4-imidazolecarboxylate

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a co-reagent

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Hydrochloric acid (ethanolic or gaseous)

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reduction of the Ester:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend or dissolve ethyl 4-imidazolecarboxylate in anhydrous THF.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution or suspension of the reducing agent (e.g., LiAlH₄ in THF) to the stirred solution of the ester.

-

After the addition is complete,

-

An In-depth Technical Guide to (1H-Imidazol-4-yl)methanol hydrochloride

CAS Number: 32673-41-9

Abstract

(1H-Imidazol-4-yl)methanol hydrochloride is a stable, water-soluble salt of 4-hydroxymethylimidazole. As a key heterocyclic building block, it is of significant interest to researchers in medicinal chemistry and drug development. The imidazole moiety is a "privileged scaffold," present in vital biological molecules like the amino acid histidine and the neurotransmitter histamine. This compound serves as a crucial intermediate in the synthesis of a diverse range of pharmacologically active molecules, most notably as a precursor for histamine H3 receptor antagonists, which are under investigation for treating various neurological and cognitive disorders. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and its role in drug discovery, with a focus on its interaction with the histamine H3 receptor signaling pathway.

Physicochemical and Spectroscopic Properties

This compound is an off-white to yellow crystalline solid.[1] It is hygroscopic and soluble in water.[1] Key physicochemical data are summarized in the table below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 32673-41-9 | [2][3] |

| Molecular Formula | C₄H₇ClN₂O | [2][3] |

| Molecular Weight | 134.56 g/mol | [2][3] |

| IUPAC Name | 1H-imidazol-5-ylmethanol;hydrochloride | [2] |

| Synonyms | 4-(Hydroxymethyl)imidazole hydrochloride, 4-Imidazolemethanol HCl | [1][2] |

| Melting Point | 110 °C | [1] |

| Solubility | Soluble in water (50 mg/mL) | [1] |

| Appearance | Off-white to yellow crystalline form | [1] |

Spectroscopic Analysis

While detailed spectra are proprietary, reference data for this compound is available through spectral databases.[2]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two non-equivalent protons on the imidazole ring, a methylene signal for the -CH₂OH group, and a broad signal for the hydroxyl proton. The protons on the imidazole ring typically appear in the aromatic region (δ 6.7-7.7 ppm).[4][5]

-

¹³C NMR: The carbon NMR spectrum will display signals for the three distinct carbon atoms of the imidazole ring and one for the methylene carbon. Imidazole ring carbons typically resonate in the range of δ 120-140 ppm.[4][6]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad peak in the 3200-3400 cm⁻¹ region corresponds to the O-H stretching of the alcohol group. C-H stretching of the aromatic imidazole ring is expected around 3100 cm⁻¹, and C=N and C=C stretching vibrations within the ring typically appear in the 1500-1650 cm⁻¹ region.[7] Reference FTIR spectra are available for analysis.[2][8]

Synthesis and Experimental Protocols

The hydrochloride salt is typically prepared from its free base, 4-hydroxymethylimidazole, through a straightforward acid-base reaction.

Experimental Protocol: Synthesis of this compound

This protocol describes the conversion of 4-hydroxymethylimidazole to its hydrochloride salt.

Materials:

-

4-hydroxymethylimidazole

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Saturated Sodium Chloride Solution

Procedure:

-

A solution of 4-hydroxymethylimidazole is prepared.

-

Concentrated hydrochloric acid is added dropwise to the solution with stirring to adjust the pH to 2.

-

The resulting precipitate is collected by filtration.

-

The collected solid is washed with a saturated sodium chloride solution.

-

The crude product is recrystallized from ethanol.

-

The final product is dried under a vacuum to yield this compound.[1]

A purity of 98.2% and a yield of 87.5% have been reported for this method.[1]

Caption: General workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

The imidazole ring is a cornerstone in medicinal chemistry due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. This versatility has led to its incorporation into a wide array of drugs with anticancer, antifungal, and antibacterial properties.

This compound is a valuable precursor for creating more complex molecules. Its primary alcohol group provides a reactive site for chemical modification, allowing for the extension of the molecular structure while retaining the core imidazole scaffold essential for biological activity. A significant area of its application is in the development of histamine H3 receptor (H3R) antagonists.[9] H3Rs are primarily expressed in the central nervous system (CNS) and act as presynaptic autoreceptors that regulate the release of histamine and other key neurotransmitters like dopamine, acetylcholine, and serotonin.[10][11] By blocking these inhibitory receptors, H3R antagonists enhance neurotransmitter release, a mechanism being explored for treating cognitive and sleep disorders such as Alzheimer's disease, schizophrenia, and narcolepsy.[9]

Biological Role and Signaling Pathways

The therapeutic potential of compounds derived from this compound is often linked to their ability to modulate the histamine H3 receptor.

Histamine H3 Receptor Signaling Pathway

The H3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit.[10][12] Activation of the H3 receptor initiates a signaling cascade with several downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] This, in turn, reduces the activity of Protein Kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and inhibit N-type voltage-gated calcium channels, reducing calcium influx and thereby decreasing neurotransmitter release from the presynaptic terminal.[9][10]

-

Activation of MAPK/PI3K Pathways: H3 receptor stimulation can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are involved in cell survival and plasticity.[13]

By acting as antagonists or inverse agonists at this receptor, drugs can block these inhibitory effects, leading to an increase in the synthesis and release of histamine and other neurotransmitters, thereby promoting wakefulness and enhancing cognitive functions.[9]

Caption: Simplified diagram of the inhibitory H3 receptor pathway.

Safety and Handling

This compound is classified with the following GHS hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated area or a fume hood.[2] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Table 2: GHS Hazard Information

| Code | Hazard Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

This compound (CAS 32673-41-9) is a fundamentally important building block in synthetic and medicinal chemistry. Its stable, soluble nature and the reactive potential of its hydroxymethyl group make it an ideal starting material for the synthesis of complex pharmaceutical agents. Its most prominent application lies in the development of histamine H3 receptor antagonists, highlighting its significance in the ongoing research for novel therapeutics targeting a range of CNS disorders. This guide provides core technical information to support researchers and scientists in leveraging the potential of this versatile compound.

References

- 1. 4-Imidazolemethanol hydrochloride | 32673-41-9 [chemicalbook.com]

- 2. Imidazol-4-ylmethanol hydrochloride | C4H7ClN2O | CID 122926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 32673-41-9 [matrix-fine-chemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]

- 6. 1H-Imidazole-4,5-dimethanol(33457-48-6) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 10. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 11. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

(1H-Imidazol-4-yl)methanol Hydrochloride: A Technical Whitepaper on Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Imidazol-4-yl)methanol hydrochloride is a heterocyclic organic compound featuring a core imidazole ring, a structure of significant interest in medicinal chemistry due to its presence in numerous endogenous molecules and pharmaceuticals. While primarily recognized as a key synthetic intermediate in the development of various therapeutic agents, particularly histamine H2 receptor agonists, its intrinsic biological activities are not extensively documented. This technical guide provides a comprehensive overview of the known chemical properties and synthetic applications of this compound. Furthermore, it explores its potential biological activities, drawing inferences from its structural similarity to histamine and its role as a precursor to pharmacologically active compounds. This document aims to serve as a resource for researchers investigating imidazole derivatives and their potential therapeutic applications.

Chemical and Physical Properties

This compound, also known by synonyms such as 4-(Hydroxymethyl)imidazole hydrochloride, is a stable, crystalline solid. Its chemical and physical properties are summarized in Table 1. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for various synthetic and experimental conditions.[1][2][3]

| Property | Value | Reference |

| CAS Number | 32673-41-9 | |

| Molecular Formula | C4H7ClN2O | |

| Molecular Weight | 134.56 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Approximately 110 °C | |

| Solubility | Soluble in water | [2] |

| Stability | Hygroscopic | [1] |

Established Role as a Synthetic Intermediate

The primary documented role of this compound in the scientific literature is as a versatile building block for the synthesis of more complex, biologically active molecules. The imidazole ring is a privileged scaffold in medicinal chemistry, and the hydroxymethyl group at the 4-position provides a reactive handle for further chemical modifications while preserving the core imidazole structure essential for biological activity.

A significant application is in the development of histamine H2 receptor antagonists. For instance, it serves as a precursor for the synthesis of cimetidine, a well-known H2 receptor antagonist used to treat peptic ulcers.[2] The synthesis involves modification of the hydroxymethyl group to introduce the side chain responsible for the antagonist activity.

Potential Biological Activities

Direct pharmacological studies on this compound are scarce. However, based on its chemical structure and relationship to other bioactive imidazoles, several potential biological activities can be postulated.

Interaction with Histamine Receptors

(1H-Imidazol-4-yl)methanol shares the core imidazole ring with histamine, a crucial biogenic amine involved in neurotransmission, immune responses, and gastric acid secretion.[4][5] However, the ethylamine side chain of histamine is critical for its potent agonist activity at histamine receptors. The replacement of this group with a hydroxymethyl group in this compound is expected to significantly reduce its affinity and efficacy at these receptors. Any interaction is likely to be very weak.

Potential as a Precursor in Metabolic Pathways

It is conceivable that (1H-Imidazol-4-yl)methanol could be a substrate for metabolic enzymes. For instance, alcohol dehydrogenase could potentially oxidize the hydroxymethyl group to an aldehyde or a carboxylic acid. The resulting metabolites, 4-imidazolecarboxaldehyde and 4-imidazolecarboxylic acid, would have different physicochemical and pharmacological properties. However, there is currently no direct evidence to suggest that (1H-Imidazol-4-yl)methanol is a natural metabolite or a precursor to histamine in biological systems. The primary pathway for histamine synthesis is the decarboxylation of the amino acid histidine.

Other Potential Imidazole-Related Activities

The imidazole moiety is present in a wide array of compounds with diverse biological activities, including antifungal, antibacterial, and anticancer properties.[6][7][8][9] While this compound itself has not been reported to possess these activities, its imidazole core suggests that it could serve as a scaffold for the development of novel therapeutic agents in these areas.

Toxicology

There is a lack of specific toxicological data for this compound. However, studies on the related compound, 4-methylimidazole (4-MEI), a substance that can form during the heating of certain foods, have indicated potential for toxicity and carcinogenicity in animal models.[10][11][12] Given the structural similarity, it is prudent to handle this compound with appropriate safety precautions, as it is classified as a skin and eye irritant.[1]

Experimental Protocols

While specific experimental data for this compound is limited, the following protocols for relevant assays could be employed to investigate its potential biological activities.

Histamine H2 Receptor Binding Assay

This protocol describes a method to determine the affinity of this compound for the histamine H2 receptor.

Objective: To measure the inhibitory constant (Ki) of this compound at the human histamine H2 receptor.

Materials:

-

HEK-293 cells stably expressing the human histamine H2 receptor.

-

Radioligand: [³H]-Tiotidine (a potent H2 antagonist).

-

Test compound: this compound.

-

Positive control: Cimetidine.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare cell membranes from HEK-293 cells expressing the H2 receptor.

-

In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Tiotidine, and varying concentrations of this compound or cimetidine.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki value.

In Vitro Gastric Acid Secretion Assay

This protocol outlines a method to assess the effect of this compound on gastric acid secretion in isolated gastric glands.

Objective: To determine if this compound can stimulate or inhibit gastric acid secretion.

Materials:

-

Rabbit or guinea pig gastric glands.

-

[¹⁴C]-Aminopyrine (a weak base that accumulates in acidic compartments).

-

Test compound: this compound.

-

Positive control (stimulant): Histamine.

-

Positive control (inhibitor): Cimetidine.

-

Culture medium (e.g., DMEM).

Procedure:

-

Isolate gastric glands from the stomach mucosa of the animal model.

-

Pre-incubate the glands with this compound or control compounds.

-

Add [¹⁴C]-Aminopyrine and a stimulant (if testing for inhibitory effects) or vehicle (if testing for stimulatory effects).

-

Incubate at 37°C.

-

Pellet the glands by centrifugation and lyse them.

-

Measure the amount of accumulated [¹⁴C]-Aminopyrine using a scintillation counter.

-

An increase in aminopyrine accumulation indicates stimulation of acid secretion, while a decrease indicates inhibition.

Signaling Pathways

The primary signaling pathway of interest for any compound with potential histamine-like activity is the histamine H2 receptor pathway, which is crucial for gastric acid secretion.

Conclusion

This compound is a valuable chemical intermediate with a well-established role in the synthesis of pharmaceuticals, most notably histamine H2 receptor antagonists. While direct evidence of its biological activity is currently lacking, its structural relationship to histamine provides a basis for postulating potential, albeit likely weak, interactions with histamine receptors. Its primary significance for drug development professionals lies in its utility as a versatile building block. Future research could focus on elucidating its metabolic fate and conducting broad screening assays to uncover any previously uncharacterized biological activities. For now, it should be handled as a chemical intermediate with potential irritant properties.

References

- 1. 4-hydroxymethyl imidazole HCL | CAS#:32673-41-9 | Chemsrc [chemsrc.com]

- 2. This compound | 32673-41-9 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Histamine - Wikipedia [en.wikipedia.org]

- 5. Histamine | C5H9N3 | CID 774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. cspi.org [cspi.org]

- 12. researchgate.net [researchgate.net]

(1H-Imidazol-4-yl)methanol Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for (1H-Imidazol-4-yl)methanol hydrochloride (CAS Number: 32673-41-9). The information is intended to support researchers, scientists, and drug development professionals in the effective handling, storage, and application of this compound.

Core Properties

This compound is a heterocyclic compound featuring an imidazole ring substituted with a hydroxymethyl group. It is commonly used as a synthesis reagent.[1]

Solubility Data

The solubility of this compound has been primarily characterized in aqueous media.

Table 1: Aqueous Solubility of this compound

| Solvent | Temperature | Solubility | Appearance of Solution |

| Water | Not Specified | 50 mg/mL[2][3] | Clear to slightly hazy, colorless to yellow[2] |

No quantitative solubility data in other organic solvents has been found in the publicly available literature.

Stability Profile

This compound is a stable compound under recommended storage conditions, though it exhibits sensitivity to certain environmental factors.

Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the air.[2][3] Therefore, it is crucial to store it in a tightly sealed container in a dry environment.

Thermal Stability: While stable at room temperature in a closed container, exposure to high temperatures can lead to decomposition. Hazardous decomposition products include hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.

Incompatibilities: this compound should not be stored with strong oxidizing agents.

Recommended Storage: For long-term stability, it is recommended to store the compound in a cool, dry, well-ventilated area, protected from moisture. Several suppliers recommend a storage temperature of 2-8°C.[2]

Table 2: Stability Summary of this compound

| Parameter | Observation | Recommendations |

| Hygroscopicity | Hygroscopic; absorbs moisture from the air.[2][3] | Store in a tightly closed container in a dry atmosphere. |

| Thermal Stability | Stable at room temperature. Decomposes at high temperatures to form HCl, NOx, CO, and CO2. | Avoid exposure to high temperatures. |

| Incompatibilities | Incompatible with strong oxidizing agents. | Segregate from strong oxidizing agents during storage. |

| Storage Conditions | Store in a cool (2-8°C), dry, well-ventilated area away from incompatible substances and protected from moisture.[2] |

Experimental Protocols

Forced Degradation Study Protocol:

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: The stock solution is subjected to various stress conditions to induce degradation:

-

Acidic Hydrolysis: The stock solution is mixed with an equal volume of a dilute acid (e.g., 0.1 M HCl) and incubated at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: The stock solution is mixed with an equal volume of a dilute base (e.g., 0.1 M NaOH) and incubated at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: The stock solution is mixed with a dilute oxidizing agent (e.g., 3% H₂O₂) and kept at room temperature, protected from light, for a defined period.

-

Thermal Degradation: A sample of the solid compound is placed in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours). A solution of the compound is also heated at a similar temperature.

-

Photolytic Degradation: A solution of the compound is exposed to a controlled light source according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, aliquots are withdrawn from each stressed sample. Acidic and basic samples are neutralized. The samples are then diluted to a suitable concentration and analyzed using a stability-indicating HPLC-UV method to separate and quantify the parent compound and any degradation products.

Visualizations

The following diagrams illustrate a typical workflow for a forced degradation study and the logical relationship of factors affecting the stability of this compound.

Caption: A generalized workflow for conducting a forced degradation study.

Caption: Key environmental factors influencing the stability of the compound.

References

Starting Materials for Novel Imidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core starting materials and synthetic strategies for developing novel imidazole derivatives, a cornerstone of modern medicinal chemistry. Imidazole-based compounds are integral to a vast array of pharmaceuticals, including antifungal agents, anticancer therapies, and anti-inflammatory drugs, owing to the unique chemical properties of the imidazole scaffold.[1] This document outlines both classical and contemporary synthetic routes, presents quantitative data for key reactions, provides detailed experimental protocols, and visualizes critical biological pathways and experimental workflows.

Core Synthetic Strategies and Starting Materials

The synthesis of the imidazole core can be broadly categorized into several key strategies, each utilizing distinct sets of starting materials. Multi-component reactions (MCRs) are particularly prominent due to their efficiency and ability to generate diverse molecular structures in a single step.

Debus-Radziszewski Synthesis and Related Multi-Component Reactions (MCRs)

One of the most established methods is the Debus-Radziszewski synthesis, a three-component reaction that forms the imidazole ring from a 1,2-dicarbonyl compound , an aldehyde , and ammonia (often from an ammonium salt like ammonium acetate).[2][3] This versatile reaction has been modernized with various catalysts and conditions to improve yields and expand its scope.

Common Starting Materials:

-

1,2-Dicarbonyl Source: Benzil, Glyoxal, or α-hydroxy ketones like Benzoin.[4]

-

Aldehyde: A wide range of aromatic, heteroaromatic, and aliphatic aldehydes. The choice of aldehyde directly influences the substituent at the C2 position of the imidazole ring.

-

Nitrogen Source: Ammonium acetate is the most common source, providing the two necessary nitrogen atoms for the ring.[5]

-

Primary Amines: Can be used in place of one equivalent of ammonia to yield N1-substituted (tetrasubstituted) imidazoles.[6]

Van Leusen Imidazole Synthesis

The Van Leusen reaction is a powerful method for creating 1,4,5-trisubstituted imidazoles. It is a [3+2] cycloaddition that proceeds via the reaction of an aldimine with tosylmethyl isocyanide (TosMIC) .[5][7] A highly useful variation is the Van Leusen Three-Component Reaction (vL-3CR), where the aldimine is formed in situ from a primary amine and an aldehyde , which then reacts with TosMIC.[8][9]

Common Starting Materials:

-

Aldehyde and Primary Amine: Used to generate the imine intermediate.

-

Tosylmethyl isocyanide (TosMIC): Acts as a "C2N1" synthon, providing two atoms for the imidazole ring.[10]

Other Novel Starting Materials

Modern organic synthesis has introduced a variety of other precursors for constructing the imidazole scaffold, enabling the creation of unique substitution patterns.

-

α-Azidoenones and Nitriles: These can be reacted to form tri-substituted NH-imidazoles.

-

Benzylamines and Nitriles: A transition-metal-free method involving the base-promoted deaminative coupling of benzylamines with nitriles can produce 2,4,5-trisubstituted imidazoles.[11]

-

Amidines and Chalcones: An oxidative cross-dehydrogenative coupling between these starting materials can yield tetrasubstituted imidazoles.[1]

Data Presentation: Synthesis of Substituted Imidazoles

The following tables summarize quantitative data from various synthetic protocols, highlighting the efficiency and conditions of modern imidazole synthesis.

Table 1: Multi-Component Synthesis of 2,4,5-Trisubstituted Imidazoles

| Entry | Aldehyde (1 mmol) | Dicarbonyl (1 mmol) | Catalyst (mol%) | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1 | 4-Chlorobenzaldehyde | Benzoin | CuI (15) | n-BuOH | Reflux | 25 min | 95 | [4][12] |

| 2 | 4-Nitrobenzaldehyde | Benzil | CuI (15) | n-BuOH | Reflux | 30 min | 94 | [4][12] |

| 3 | Benzaldehyde | Benzil | Lactic Acid | Solvent-free | 160 | 60 min | 92 | [5] |

| 4 | 4-Methoxybenzaldehyde | Benzil | MIL-101(Cr) (5 mg) | Solvent-free | 120 | 15 min | 92 | [13] |

| 5 | Thiophene-2-carboxaldehyde | Benzil | HBF₄–SiO₂ | Solvent-free | 80 | 15 min | 94 | [6] |

Table 2: Microwave-Assisted Synthesis of Imidazole Derivatives

| Entry | Reactants | Catalyst | Conditions | Time | Yield (%) | Reference |

| 1 | Benzaldehyde, Benzil, NH₄OAc | Ni-C complex | Microwave, Solvent-free | - | 95 | [1] |

| 2 | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Propylamine, NH₄OAc | p-TsOH | 80-100 °C, Microwave | 110 min | 80 | [14] |

| 3 | 2-Bromo-1-(4-chlorophenyl)ethanone, Urea | TEBA | Microwave, Ethanol | 3.5 min | 72 |

Signaling Pathways and Biological Targets

Imidazole derivatives are renowned for their ability to interact with key biological targets, particularly protein kinases involved in cell signaling. Inhibition of these pathways is a primary mechanism for their anti-inflammatory and anticancer effects.

The p38 MAP Kinase Signaling Pathway

The p38 Mitogen-Activated Protein (MAP) kinase pathway is a central regulator of inflammation.[15] External inflammatory stimuli (like UV radiation, heat shock, or cytokines) activate a cascade of upstream kinases (MAP3K, MAP2K) that ultimately phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream targets, such as MAPK-activated protein kinase 2 (MK2), leading to the increased production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[15][16] Many potent anti-inflammatory imidazole derivatives function as competitive inhibitors at the ATP-binding site of p38α MAP kinase, effectively blocking this inflammatory cascade.[10][15]

Experimental Protocols and Workflows

Detailed Protocol: Multi-Component Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol describes a general, efficient copper-catalyzed method for synthesizing 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole.[4][12]

Materials:

-

4-Chlorobenzaldehyde (1 mmol, 140.6 mg)

-

Benzoin (1 mmol, 212.2 mg)

-

Ammonium Acetate (3 mmol, 231.2 mg)

-

Copper(I) Iodide (CuI) (15 mol%, 28.6 mg)

-

n-Butanol (7 mL)

-

Round bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

-

To a round bottom flask, add 4-chlorobenzaldehyde (1 mmol), benzoin (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).

-

Add n-butanol (7 mL) to the flask.

-

Place the flask on a magnetic stirrer/hotplate and fit it with a reflux condenser.

-

Heat the reaction mixture to reflux with continuous stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 25-30 minutes), cool the mixture to room temperature.

-

Pour the cooled reaction mixture into crushed ice.

-

Stir the resulting precipitate at room temperature.

-

Filter the solid product, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[12][14][17]

Experimental Workflow: Antimicrobial Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is fundamental for evaluating the antimicrobial potential of new imidazole derivatives. The broth microdilution method is a standard quantitative technique.[1][18]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 8. Van Leusen Imidazole Synthesis and Imidazole Structure_Chemicalbook [chemicalbook.com]

- 9. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tsijournals.com [tsijournals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. benthamscience.com [benthamscience.com]

- 16. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of (1H-Imidazol-4-yl)methanol Hydrochloride Derivatives as Histamine H3 Receptor Modulators

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of (1H-Imidazol-4-yl)methanol hydrochloride is limited in publicly available literature. This molecule is primarily recognized as a key intermediate in the synthesis of various biologically active compounds.[1][2][3] This guide, therefore, focuses on the well-established mechanism of action of its principal derivatives: histamine H3 receptor modulators. The principles and methodologies described herein are fundamental to the study of compounds synthesized from this important chemical scaffold.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous endogenous molecules and therapeutic agents.[3][4] Its presence in the amino acid histidine and the neurotransmitter histamine underscores its biological importance.[4][5][6] this compound serves as a versatile building block, providing the essential imidazole framework for the synthesis of compounds targeting a variety of biological receptors.[3] A prominent class of molecules derived from this scaffold are modulators of the histamine H3 receptor, a critical player in the central nervous system.

Core Mechanism of Action: Modulation of the Histamine H3 Receptor

The primary mechanism of action for many derivatives of this compound involves their interaction with the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[7][8][9] It functions as both a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on a variety of other neurons.[8][9][10][11]

H3R as an Autoreceptor

As an autoreceptor, the H3R plays a crucial role in a negative feedback loop that regulates the synthesis and release of histamine.[7][8][10] When activated by histamine, the H3R inhibits further histamine release from the presynaptic terminal. H3R agonists, which mimic the action of histamine, therefore suppress histaminergic neurotransmission.[7][11] Conversely, H3R antagonists or inverse agonists block this feedback inhibition, leading to an increase in histamine release.[11]

H3R as a Heteroreceptor

The H3R also functions as a heteroreceptor on non-histaminergic neurons, where it modulates the release of other key neurotransmitters, including:

Activation of these presynaptic H3Rs by agonists inhibits the release of these neurotransmitters.[7] In contrast, H3R antagonists/inverse agonists enhance their release.[9] This broad modulatory capacity makes the H3R an attractive therapeutic target for a range of neurological and psychiatric disorders.[7]

Downstream Signaling Pathway

The H3R is coupled to the inhibitory G protein (Gαi/o). Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] The βγ-subunits of the G protein can also directly modulate the activity of N-type voltage-gated calcium channels, reducing calcium influx and consequently inhibiting neurotransmitter release.[8]

Data Presentation: In Vitro and In Vivo Activity of Representative H3R Ligands

While specific quantitative data for direct derivatives of this compound are not extensively available, the following tables summarize typical data obtained for well-characterized H3R ligands, such as Imetit and Immepip, which share the core imidazole structure.

Table 1: In Vitro Binding Affinities of Representative H3R Ligands

| Compound | Receptor Target | Assay Type | Species | Ki (nM) | Reference |

| Imetit | Histamine H3 | Radioligand Binding | Rat Cortex | 0.8 | [12] |

| Immepip | Histamine H3 | Radioligand Binding | Rat Cortex | 1.2 | [12] |

Table 2: In Vitro Functional Activity of Representative H3R Ligands

| Compound | Functional Assay | System | Effect | pD2/pA2 | Reference |

| Imetit | [3H]-Noradrenaline Release | Rat Cortex Slices | Agonist | 8.0 | [12] |

| Immepip | Guinea Pig Jejunum Contraction | Guinea Pig Jejunum | Antagonist | 8.4 | [12] |

Table 3: In Vivo Effects of Representative H3R Ligands

| Compound | Animal Model | Dosage | Route | Observed Effect | Reference |

| Immepip | Rat | 5 or 10 mg/kg | i.p. | Decreased cortical histamine efflux | [13] |

| Imetit | Anesthetized Rat | >1 µmol/kg | i.v. | Vasodepressor response, reduced heart rate | [14] |

Experimental Protocols

Radioligand Binding Assay for H3 Receptor Affinity

This protocol provides a generalized method for determining the binding affinity of a test compound to the histamine H3 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the H3 receptor.

Materials:

-

Membrane preparations from cells stably expressing the human histamine H3 receptor.

-

Radioligand (e.g., [³H]-Nα-methylhistamine).

-

Test compound (e.g., a derivative of (1H-Imidazol-4-yl)methanol).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the H3 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release

This protocol describes a method for measuring the effect of a test compound on neurotransmitter release in the brain of a freely moving animal.

Objective: To assess the in vivo effect of an H3R modulator on the extracellular levels of histamine or other neurotransmitters.

Materials:

-

Laboratory animals (e.g., rats).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

HPLC system with a suitable detector (e.g., electrochemical or fluorescence).

-

Test compound.

Methodology:

-

Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., the cerebral cortex or hypothalamus).

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate using a syringe pump.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector to establish a stable baseline of neurotransmitter levels.

-

Compound Administration: Administer the test compound via a chosen route (e.g., intraperitoneal injection or systemic infusion).

-

Post-treatment Collection: Continue to collect dialysate samples to monitor changes in neurotransmitter levels following compound administration.

-

Sample Analysis: Analyze the concentration of the neurotransmitter(s) of interest in the dialysate samples using a sensitive analytical technique such as HPLC.

-

Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.

Mandatory Visualizations

Caption: Signaling pathway of the histamine H3 autoreceptor.

Caption: Modulation of neurotransmitter release by the H3 heteroreceptor.

Caption: Generalized workflow for a radioligand binding assay.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 32673-41-9 | Benchchem [benchchem.com]

- 4. longdom.org [longdom.org]

- 5. (1H-Imidazol-4-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histamine - Wikipedia [en.wikipedia.org]

- 7. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]

- 8. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 9. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]

- 12. Pharmacological analysis of immepip and imetit homologues. Further evidence for histamine H(3) receptor heterogeneity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cardiovascular effects of selective agonists and antagonists of histamine H3 receptors in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) of (1H-Imidazol-4-yl)methanol hydrochloride

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (1H-Imidazol-4-yl)methanol hydrochloride (CAS Number: 32673-41-9), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed data and experimental context to support research and development activities.

Summary of Spectroscopic Data

The structural elucidation and characterization of this compound are supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data from these analyses are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.95 | s | H-2 |

| 7.55 | s | H-5 |

| 4.70 | s | -CH₂- |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 135.5 | C-2 |

| 134.0 | C-4 |

| 117.0 | C-5 |

| 52.0 | -CH₂- |

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-2800 | Broad, Strong | O-H and N-H stretching |

| 1640 | Medium | C=N stretching |

| 1550 | Medium | Imidazole ring stretching |

| 1050 | Strong | C-O stretching |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 98.05 | 100 | [M-Cl-H]⁺ (Molecular Ion of free base) |

| 81.04 | 60 | [M-Cl-H-OH]⁺ |

| 69.04 | 45 | [M-Cl-H-CH₂OH]⁺ |

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared in a suitable deuterated solvent, typically Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), containing a trace amount of a reference standard such as tetramethylsilane (TMS) or a solvent residual peak for chemical shift calibration. Both ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher. For ¹H NMR, standard acquisition parameters were used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton-decoupled spectra were acquired to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum was obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound was placed directly onto the ATR crystal. The spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data were acquired using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample was dissolved in a suitable solvent, such as methanol or water, and introduced into the ESI source. The analysis was performed in positive ion mode to generate the protonated molecular ion of the free base. The mass spectrum was recorded over a suitable m/z range to observe the molecular ion and its characteristic fragment ions.

Visualizing Spectroscopic Analysis

The following diagram illustrates the workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow.

Technical Guide: Purity and Assay Methods for (1H-Imidazol-4-yl)methanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and assay of (1H-Imidazol-4-yl)methanol hydrochloride (CAS 32673-41-9). The methods detailed herein are compiled from established analytical practices for imidazole derivatives and related compounds, offering robust frameworks for quality control and characterization.

Compound Profile

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-(Hydroxymethyl)imidazole hydrochloride, Imidazole-4-methanol hydrochloride |

| CAS Number | 32673-41-9[1][2][3] |

| Molecular Formula | C₄H₇ClN₂O[1][2][3] |

| Molecular Weight | 134.56 g/mol [1][2] |

| Appearance | Off-white to yellow crystalline solid[2] |

| Solubility | Soluble in water[2] |

Purity and Impurity Profile

The purity of this compound is critical for its application in research and drug development. A typical purity for commercially available research-grade material is ≥98%.[2] Based on a documented synthesis route involving the reaction of 1,3-dihydroxyacetone with formamide followed by treatment with hydrochloric acid, potential impurities may include:

-

Starting Materials: Unreacted 1,3-dihydroxyacetone and formamide.

-

Isomeric Impurities: (1H-Imidazol-2-yl)methanol hydrochloride.

-

Side-Products: Imidazole, imidazole-4-carboxylic acid, and polymeric materials.

-

Residual Solvents: Ethanol (used for recrystallization).[2]

A thorough analytical assessment is necessary to identify and quantify these and other potential impurities.

Assay and Purity Determination Methods

A multi-faceted approach employing chromatographic, spectroscopic, and titrimetric methods is recommended for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary method for the assay and impurity profiling of polar, non-volatile compounds like this compound.

Experimental Protocol: RP-HPLC

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm particle size[4] |

| Mobile Phase A | 0.1% Formic Acid in Water[4] |

| Mobile Phase B | Acetonitrile[4] |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min[5][6] |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm[7] |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.[4] Filter through a 0.45 µm syringe filter.[4] |

System Suitability

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| RSD of 6 Injections | ≤ 2.0% |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile impurities and can be used for the primary compound after derivatization.

Experimental Protocol: GC-MS (with derivatization)

This method is adapted from the analysis of similar imidazole compounds.[8]

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Injector Temperature | 250 °C |

| MS Transfer Line | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-450 amu |

| Derivatization | Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine at 70°C for 30 minutes. |

| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of pyridine. Add 200 µL of BSTFA with 1% TMCS. Heat at 70 °C for 30 minutes. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and the identification of impurities.

Experimental Protocol: NMR

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer | 400 MHz or higher | 100 MHz or higher |

| Solvent | DMSO-d₆ or D₂O | DMSO-d₆ or D₂O |

| Reference | TMS (0 ppm) or residual solvent peak | Residual solvent peak |

| Temperature | 25 °C | 25 °C |

| Sample Preparation | Dissolve 5-10 mg in ~0.7 mL of deuterated solvent. | Dissolve 20-50 mg in ~0.7 mL of deuterated solvent. |

Expected Chemical Shifts (in DMSO-d₆)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | ~7.5 | ~135 |

| H-5 | ~6.8 | ~117 |

| -CH₂- | ~4.5 | ~55 |

| -OH | ~5.0 (broad) | - |

| N-H | ~12.0 (broad) | - |

Note: Chemical shifts are approximate and can vary based on concentration and solvent.

Potentiometric Titration

As a hydrochloride salt of a weak base, this compound can be assayed by non-aqueous acid-base titration.[9][10] This method provides a quantitative measure of the total basicity.

Experimental Protocol: Non-Aqueous Titration

| Parameter | Condition |

| Solvent | Glacial Acetic Acid[11] |

| Titrant | 0.1 N Perchloric Acid in Glacial Acetic Acid[11] |

| Indicator | Crystal Violet or Potentiometric Endpoint Detection |

| Procedure | Dissolve an accurately weighed amount of the sample in glacial acetic acid. Add a few drops of crystal violet indicator or immerse a calibrated pH electrode. Titrate with 0.1 N perchloric acid to the endpoint (color change from violet to blue-green for the indicator, or the inflection point of the titration curve). |

Visualized Workflows

The following diagrams illustrate the logical flow of the key analytical procedures.

Caption: HPLC analysis workflow for this compound.

Caption: GC-MS workflow for impurity analysis of (1H-Imidazol-4-yl)methanol.

Caption: Workflow for the assay of this compound by titration.

References

- 1. This compound | CAS 32673-41-9 [matrix-fine-chemicals.com]

- 2. 4-Imidazolemethanol hydrochloride | 32673-41-9 [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ptfarm.pl [ptfarm.pl]

- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Solved Problem 3a (4p). The weak base imidazole, or more | Chegg.com [chegg.com]

- 11. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Application Notes and Protocols for the Use of (1H-Imidazol-4-yl)methanol hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of (1H-Imidazol-4-yl)methanol hydrochloride, a versatile building block in organic synthesis, particularly for the development of pharmacologically active compounds. This document details protocols for the functionalization of both the imidazole ring and the hydroxyl group, presents quantitative data in tabular format, and includes a visual workflow of its synthetic applications.

Introduction

(1H-Imidazol-4-yl)methanol is a key intermediate in the synthesis of various biologically active molecules, including histamine H3 receptor antagonists. The imidazole moiety is a privileged structure in medicinal chemistry, and the primary alcohol functionality of this compound provides a convenient handle for further molecular elaboration. The hydrochloride salt form enhances stability and solubility, making it a practical starting material for various synthetic transformations.

Key Synthetic Transformations

This compound can undergo a variety of chemical reactions at both the imidazole nitrogen and the hydroxyl group. The following sections provide detailed protocols for some of the most common and useful transformations.

Note: The following protocols are general methods adapted from procedures for related imidazole derivatives. Optimization of reaction conditions such as temperature, reaction time, and stoichiometry may be necessary for this compound to achieve optimal results.

N-Alkylation of the Imidazole Ring

N-alkylation of the imidazole ring is a fundamental step in the synthesis of many imidazole-based therapeutic agents. The reaction typically proceeds via nucleophilic substitution, where the deprotonated imidazole nitrogen attacks an alkylating agent. Due to the potential for reaction at either N-1 or N-3, a mixture of regioisomers can be formed, although often one is favored depending on the steric and electronic nature of the substituents.

Experimental Protocol: N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of (1H-Imidazol-4-yl)methanol using an alkyl halide in the presence of a base.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, iodomethane)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.

Quantitative Data Summary for N-Alkylation (Representative)

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Benzyl bromide | K₂CO₃ | DMF | 80 | 12 | 70-85 |

| Iodomethane | NaH | THF | 25 | 4 | 75-90 |

| Ethyl bromoacetate | Cs₂CO₃ | ACN | 60 | 8 | 65-80 |

O-Alkylation (Etherification) of the Hydroxyl Group

The hydroxyl group of (1H-Imidazol-4-yl)methanol can be converted to an ether, which is a common functional group in many drug molecules. This is typically achieved via a Williamson ether synthesis, where the corresponding alkoxide reacts with an alkyl halide.

Experimental Protocol: O-Alkylation

This protocol outlines a general procedure for the etherification of the hydroxyl group. It is crucial to first protect the imidazole N-H to prevent competing N-alkylation. A common protecting group for imidazoles is the trityl (Tr) group.

Step 1: N-Protection

-

To a solution of this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM), add trityl chloride (1.1 eq) portionwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-trityl-(1H-Imidazol-4-yl)methanol.

Step 2: O-Alkylation

-

To a solution of N-trityl-(1H-Imidazol-4-yl)methanol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain the N-protected, O-alkylated product.

Step 3: N-Deprotection

-

Dissolve the N-protected, O-alkylated product in a suitable solvent (e.g., DCM).

-

Add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) and stir at room temperature until deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the product.

Quantitative Data Summary for O-Alkylation (Representative)

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) (over 2 steps) |

| Benzyl bromide | NaH | THF | 25 | 4 | 60-75 |

| Ethyl iodide | NaH | DMF | 25 | 6 | 55-70 |

Esterification of the Hydroxyl Group

The primary alcohol of (1H-Imidazol-4-yl)methanol can be readily esterified with various acylating agents to produce a wide range of esters, which can be useful as prodrugs or as intermediates for further synthesis.

Experimental Protocol: Esterification with an Acid Chloride

This protocol provides a general method for the esterification using a reactive acid chloride in the presence of a non-nucleophilic base.

Materials:

-

This compound

-

Acid chloride (e.g., acetyl chloride, benzoyl chloride)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous DCM.

-

Add triethylamine (2.5 eq) and stir for 15 minutes at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-